

2-(2-Chloroacetyl)benzonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Chloroacetyl)benzonitrile

Cat. No.: B093645

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Technical Guide: 2-(2-Chloroacetyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-(2-Chloroacetyl)benzonitrile**, a chemical intermediate of interest in synthetic and medicinal chemistry. This document details its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular weight. While specific experimental data for this particular isomer is limited in publicly available literature, this guide extrapolates likely synthetic routes and reactivity based on established chemical principles and data available for its structural isomer, 4-(2-Chloroacetyl)benzonitrile. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, offering insights into its potential applications and methodologies for its use.

Chemical and Physical Properties

2-(2-Chloroacetyl)benzonitrile is a substituted aromatic ketone. The presence of a nitrile group and a reactive chloroacetyl moiety makes it a versatile building block in organic synthesis.

Property	Value	Source
CAS Number	1008-15-7	N/A
Molecular Formula	C ₉ H ₆ ClNO	[1]
Molecular Weight	179.60 g/mol	[1]
IUPAC Name	2-(2-chloroacetyl)benzonitrile	N/A
Canonical SMILES	<chem>C1=CC=C(C(=C1)C#N)C(=O)CCl</chem>	N/A
Purity	Min. 95%	[1]

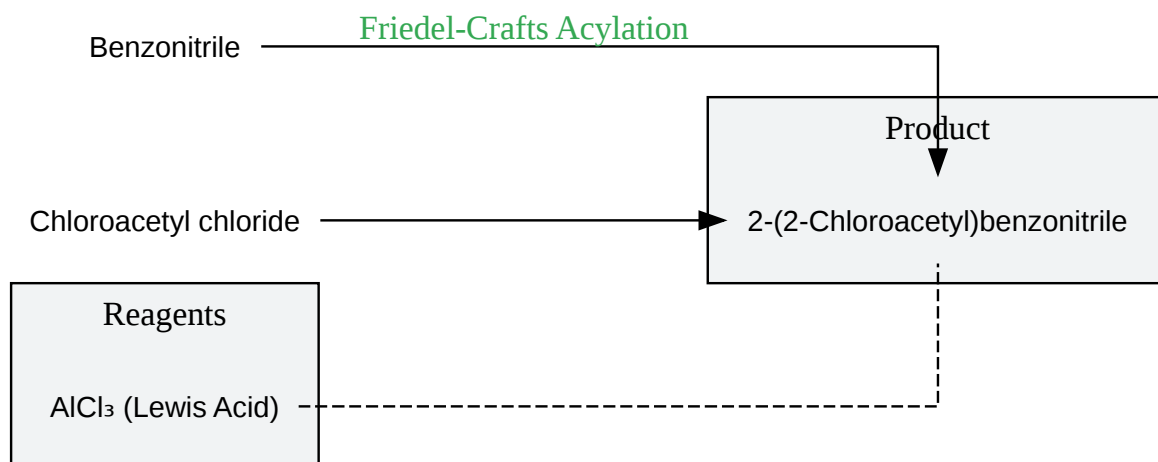
Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol specifically for **2-(2-Chloroacetyl)benzonitrile** is not readily available in the surveyed literature. However, a plausible and widely utilized method for the synthesis of acylbenzonitriles is the Friedel-Crafts acylation.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The primary route for the synthesis of **2-(2-Chloroacetyl)benzonitrile** would likely involve the Friedel-Crafts acylation of benzonitrile with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:



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Figure 1: Proposed synthesis of **2-(2-Chloroacetyl)benzonitrile**.

Experimental Protocol (Hypothetical):

- Materials: Benzonitrile, Chloroacetyl chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄), Rotary evaporator, Standard glassware for organic synthesis.
- Procedure:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ in dry DCM.
 - Cool the suspension to 0°C in an ice bath.
 - Slowly add chloroacetyl chloride to the stirred suspension.
 - To this mixture, add a solution of benzonitrile in dry DCM dropwise via the dropping funnel, maintaining the temperature at 0°C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
- Separate the organic layer. Extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel or recrystallization to yield pure **2-(2-Chloroacetyl)benzonitrile**.

Note: The ortho- and para- isomers are expected products of this reaction. The ratio of these isomers will depend on the reaction conditions. Separation of the desired ortho-isomer would be necessary.

Chemical Reactivity and Potential Applications

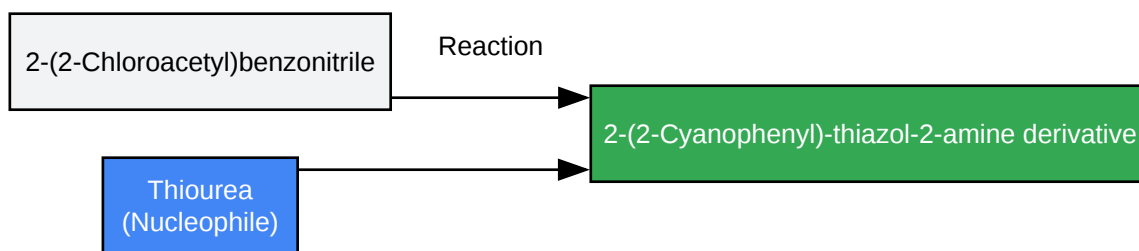
The chemical reactivity of **2-(2-Chloroacetyl)benzonitrile** is dictated by its two primary functional groups: the chloroacetyl group and the nitrile group.

Reactions at the Chloroacetyl Group

The chloroacetyl moiety is a potent electrophile, making the α -carbon susceptible to nucleophilic attack. This reactivity is central to the derivatization of this molecule.

Nucleophilic Substitution:

A common reaction involves the substitution of the chlorine atom by various nucleophiles, such as amines, thiols, and alcohols, to form a diverse range of derivatives. For instance, reaction with thiourea could lead to the formation of a 2-aminothiazole ring, a common scaffold in medicinal chemistry.



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Figure 2: Reaction with a nucleophile.

Reactions at the Nitrile Group

The nitrile group can undergo various transformations, providing further avenues for chemical modification.

- Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
- Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH_4), would produce a primary amine.

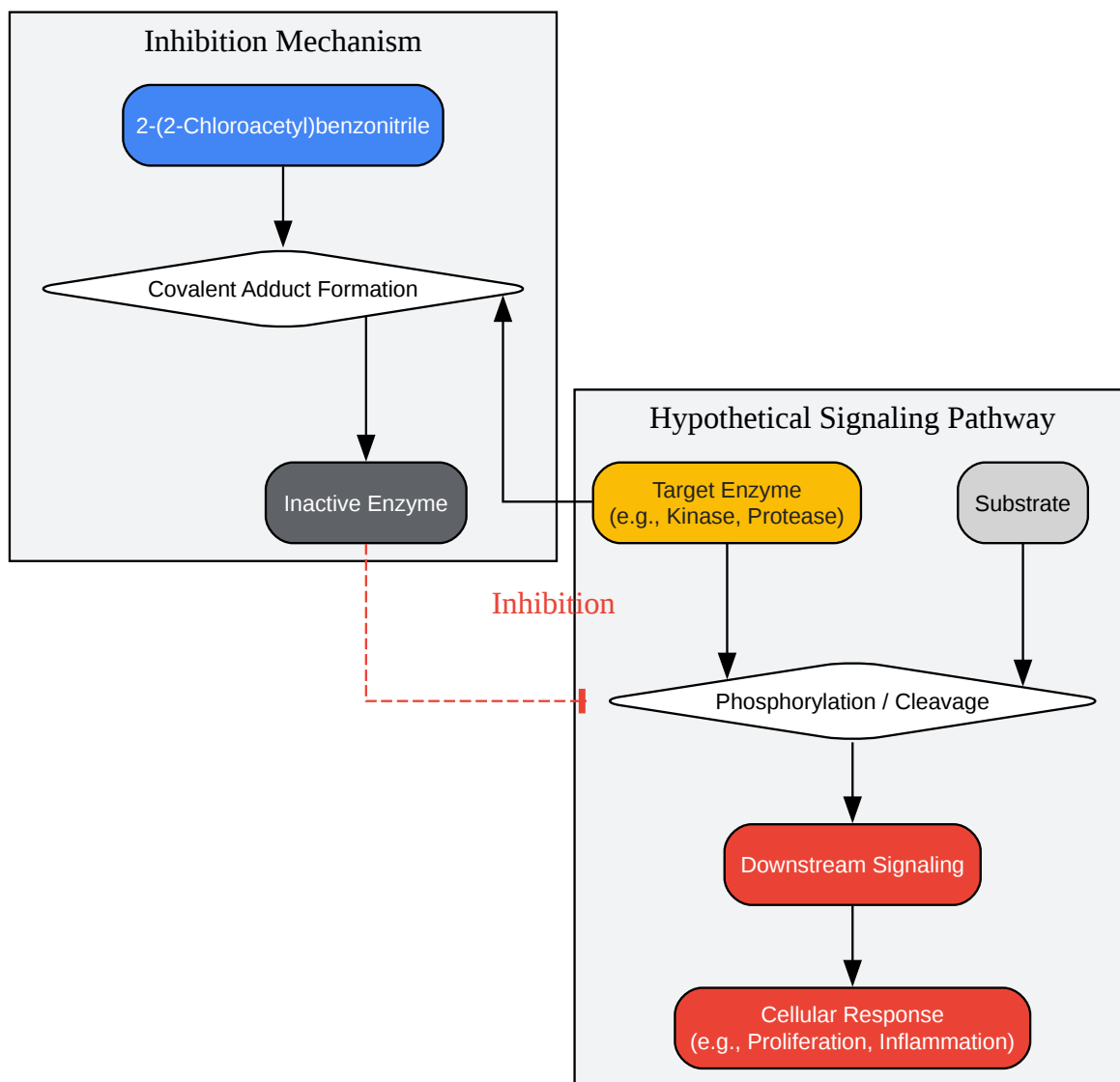
These reactions allow for the introduction of new functionalities, making **2-(2-Chloroacetyl)benzonitrile** a versatile intermediate for the synthesis of more complex molecules.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been documented for **2-(2-Chloroacetyl)benzonitrile**, its structural features suggest potential applications in drug discovery. The chloroacetyl group is a known reactive moiety that can act as a covalent inhibitor of enzymes, particularly those with a nucleophilic residue (like cysteine or histidine) in their active site.

Hypothetical Mechanism of Action - Enzyme Inhibition:

Given its electrophilic nature, **2-(2-Chloroacetyl)benzonitrile** could potentially act as an irreversible inhibitor of enzymes implicated in disease pathways, such as kinases or proteases.



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Figure 3: Hypothetical enzyme inhibition pathway.

This proposed mechanism suggests that **2-(2-Chloroacetyl)benzonitrile** could be a valuable scaffold for the design of targeted covalent inhibitors in drug development. Further research is required to explore its potential biological activities and specific molecular targets.

Conclusion

2-(2-Chloroacetyl)benzonitrile is a chemical compound with significant potential as a synthetic intermediate. While specific literature on this isomer is sparse, its chemical properties can be reliably inferred from its structure and the well-documented chemistry of its functional groups and isomers. This guide provides a foundational understanding of its synthesis, reactivity, and potential applications, serving as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. Further experimental validation of the proposed synthetic routes and biological activities is warranted to fully elucidate the utility of this compound.

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References

- 1. cymitquimica.com [cymitquimica.com]
- To cite this document: BenchChem. [2-(2-Chloroacetyl)benzonitrile CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b093645#2-2-chloroacetyl-benzonitrile-cas-number-and-molecular-weight]

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